Cas no 1908436-02-1 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is a versatile boronate ester derivative featuring both an aldehyde functional group and a picolinyl framework. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for constructing complex heterocyclic systems. The aldehyde group offers further functionalization potential, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its high purity and well-defined structure ensure consistent performance in synthetic workflows. This compound is particularly useful in medicinal chemistry for the development of boron-containing bioactive molecules, leveraging its compatibility with diverse reaction conditions. Proper handling under inert atmospheres is recommended to preserve its integrity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde structure
1908436-02-1 structure
Product Name:4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
CAS No:1908436-02-1
MF:C12H16BNO3
MW:233.071343421936
CID:6626189
PubChem ID:49760441
Update Time:2026-03-11

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxaldehyde, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PICOLINALDEHYDE
    • 1908436-02-1
    • CS-0356821
    • MB10731
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
    • G69176
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
    • Inchi: 1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-8H,1-4H3
    • InChI Key: NVAOAZQGVQVAPS-UHFFFAOYSA-N
    • SMILES: C1(C=O)=NC=CC(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 233.1223235g/mol
  • Monoisotopic Mass: 233.1223235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 349.5±27.0 °C(Predicted)
  • pka: 3.30±0.10(Predicted)

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde Pricemore >>

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Ambeed
A1206907-100mg
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
1908436-02-1 98%
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1908436-02-1)4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
Order Number:A949444
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:04
Price ($):253.0
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Amadis Chemical Company Limited
(CAS:1908436-02-1)4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
A949444
Purity:99%
Quantity:1g
Price ($):253.0
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